molecular formula C23H27N7O B15038626 4-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B15038626
M. Wt: 417.5 g/mol
InChI Key: CFAOJPSAOOAQJW-JJIBRWJFSA-N
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Description

4-[(2E)-2-[(2-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of an ethoxyphenyl group, a hydrazinyl group, a phenyl group, and a piperidinyl group attached to the triazine ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-[(2-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the condensation of 2-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2,4,6-trichloro-1,3,5-triazine in the presence of a base, such as triethylamine, to yield the desired triazine derivative. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-[(2-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds with various functional groups.

Scientific Research Applications

4-[(2E)-2-[(2-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-[(2-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
  • **4-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE

Uniqueness

The uniqueness of 4-[(2E)-2-[(2-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE lies in its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. The presence of the ethoxyphenyl group, in particular, may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C23H27N7O

Molecular Weight

417.5 g/mol

IUPAC Name

2-N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H27N7O/c1-2-31-20-14-8-7-11-18(20)17-24-29-22-26-21(25-19-12-5-3-6-13-19)27-23(28-22)30-15-9-4-10-16-30/h3,5-8,11-14,17H,2,4,9-10,15-16H2,1H3,(H2,25,26,27,28,29)/b24-17+

InChI Key

CFAOJPSAOOAQJW-JJIBRWJFSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCCC4

Canonical SMILES

CCOC1=CC=CC=C1C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCCC4

Origin of Product

United States

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